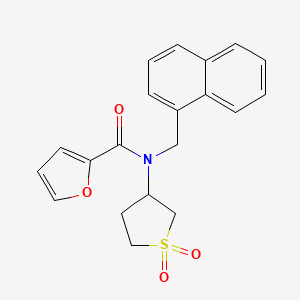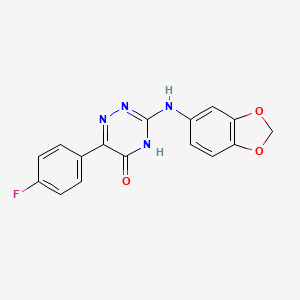![molecular formula C27H35N3 B12124832 6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12124832.png)
6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst. Common catalysts used in these reactions include Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . The reaction is usually carried out under reflux conditions in solvents like ethanol or formic acid .
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of microwave irradiation or nanoparticle catalysts to enhance the reaction efficiency and yield. For example, copper-doped CdS nanoparticles have been used to catalyze the reaction of substituted isatins with o-phenylenediamine, resulting in high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives of the indoloquinoxaline scaffold.
Scientific Research Applications
6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal processes of DNA replication and transcription, leading to cell death. This mechanism is particularly relevant in its anticancer and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its anticancer properties.
NCA0424: A synthetic indoloquinoxaline derivative with significant DNA-binding affinity.
B-220: Another indoloquinoxaline derivative with multidrug resistance modulating activity.
Uniqueness
6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline stands out due to its unique dodecyl and methyl substitutions, which may enhance its lipophilicity and cellular uptake. These structural features potentially contribute to its higher efficacy in biological applications compared to other indoloquinoxaline derivatives .
Properties
Molecular Formula |
C27H35N3 |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
6-dodecyl-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C27H35N3/c1-3-4-5-6-7-8-9-10-11-14-20-30-26-21(2)16-15-17-22(26)25-27(30)29-24-19-13-12-18-23(24)28-25/h12-13,15-19H,3-11,14,20H2,1-2H3 |
InChI Key |
FSSKLBBBACXJFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B12124754.png)

![Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12124760.png)
![[(4-Chlorophenyl)sulfonyl]methylnaphthylamine](/img/structure/B12124761.png)
![2-Furoic acid,5-[(pentyloxy)methyl]-](/img/structure/B12124764.png)


![[1,1'-Biphenyl]-4-methanamine, N,4'-dimethyl-](/img/structure/B12124788.png)
![[3-methyl-5-(morpholin-4-yl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B12124805.png)



![2,5-dichloro-N-[3-(morpholin-4-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12124823.png)
![Benzoic acid,2-fluoro-5-[[(2-methylpropyl)amino]sulfonyl]-](/img/structure/B12124824.png)
